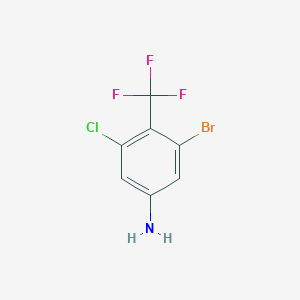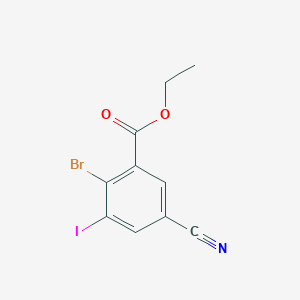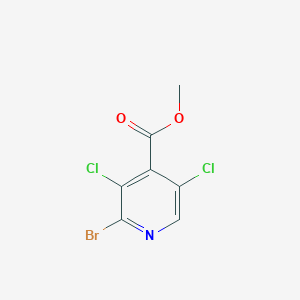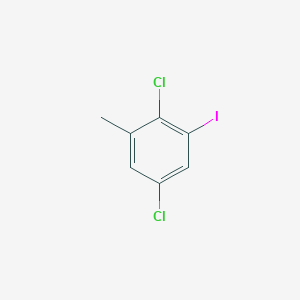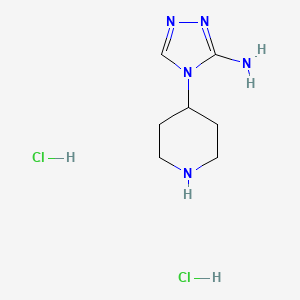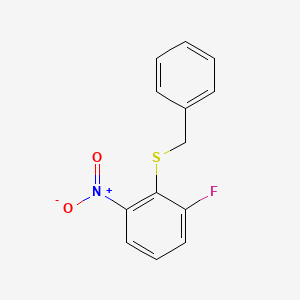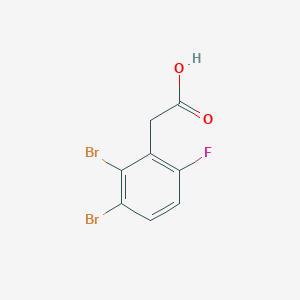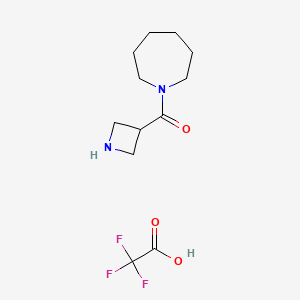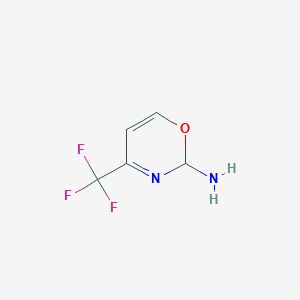
4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine
説明
4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine (TFOA) is a synthetic organic compound that has been studied for its potential use in a variety of scientific applications. TFOA has been shown to possess unique properties that make it an attractive choice for a wide range of research applications.
科学的研究の応用
Synthesis Techniques and Chemical Properties
Synthesis of 2-Oxazolines : Beta-hydroxy amides were treated with triphenylphosphonium anhydride trifluoromethane sulfonate to generate 2-oxazolines under mild conditions. This method was optimized to improve yields and involves a variety of reaction parameters (Petersson, Jenkins, & Loughlin, 2009).
Creation of 2,3,6-Trisubstituted 2H-1,3-Oxazin-4(3H)-ones : An efficient method to synthesize these derivatives using a catalytic amount of a tertiary amine was developed. This approach is highlighted for its regioselectivity and efficiency compared to other methods (Qi, Zhang, & Xu, 2011).
Preparation of New 4-Trifluoromethylated 1,3-Oxazin-6-Ones : Utilizing ethyl 3-amino-4.4.4-trifluorocrotonate, new oxazin-6-ones with a 4-trifluoromethyl group were synthesized. This research compared the reactivity of this compound with non-fluorinated analogs (Decock‐Plancquaert et al., 2010).
High Thermal Stability of Trifluoromethyl-Containing Compounds : A study focusing on the synthesis of a trifluoromethyl-containing energetic molecule demonstrated its high thermal stability and potential as a heat-resistant material (Yan et al., 2021).
Applications in Medicinal Chemistry
Synthesis of Fluorinated Amino Acids : Research demonstrated the synthesis of valuable fluorinated amino acids starting from 4,4,4-trifluoro-3-methylbutanoic acid, which involved a transformation to a chiral oxazoline (Pigza, Quach, & Molinski, 2009).
Antimicrobial Activities of Oxazine Derivatives : A series of oxazine amine derivatives were synthesized and tested for antimicrobial activities, showing significant potential in medical applications (Thirunarayanan & Renuka, 2014).
Synthesis of 1,4-Benzoxazine Derivatives : A chemoenzymatic asymmetric synthesis route was developed for a family of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines, which are key precursors of the antimicrobial agent Levofloxacin (López-Iglesias et al., 2015).
作用機序
- The primary target of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine (also known as 4-(trifluoromethyl)phenol) is not explicitly documented in available sources . However, related compounds suggest potential interactions with biological systems.
- The exact mode of action remains elusive, but structural similarity to phenolic compounds that inhibit mitochondrial ATP production suggests that 4-(trifluoromethyl)phenol may impair mitochondrial oxidative phosphorylation .
- Another hypothesis is that it targets gill tissues, potentially interfering with ion uptake .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine plays a significant role in biochemical reactions, particularly in the modification of nucleotides and nucleic acids. It interacts with enzymes such as thymidine kinase and DNA polymerase, influencing the synthesis and stability of DNA and RNA molecules. The compound’s trifluoromethyl group can lead to local helical structure perturbations in oligodeoxynucleotide/RNA duplexes, slightly decreasing their thermal stability and improving nuclease resistance . These interactions highlight the compound’s potential in antisense-based therapeutics and other nucleic acid-based applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nucleic acids can lead to changes in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis . Additionally, its impact on the stability and integrity of nucleic acids can influence cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group plays a crucial role in these interactions, acting as a nucleophile and participating in covalent bond formation . This can lead to the formation of coordination complexes and influence the activity of various enzymes and proteins involved in nucleic acid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under various conditions, but its degradation products may have different biochemical properties and effects . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and effects on cellular function. The compound’s trifluoromethyl group can enhance its metabolic stability and potency, making it a valuable tool in biochemical research . Its interactions with metabolic enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and overall cell health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s trifluoromethyl group can affect its localization and accumulation within specific cellular compartments . This can influence its activity and function, as well as its overall effects on cellular processes.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications can direct it to specific organelles, such as the nucleus or mitochondria . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and influence cellular processes at the molecular level.
特性
IUPAC Name |
4-(trifluoromethyl)-2H-1,3-oxazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-2-11-4(9)10-3/h1-2,4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYZTYXFAFJXAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(N=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


